Product packaging for CIMBI-36 HCl(Cat. No.:)

CIMBI-36 HCl

Cat. No.: B1165288
M. Wt: 380.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Serotonergic System Research

Dysfunctions in the serotonergic system are implicated in various brain diseases, including depression, Alzheimer's disease, and schizophrenia. nru.dknih.gov The 5-HT2A receptor is the most abundant serotonin (B10506) receptor in the human brain and is known to be the primary target of many hallucinogenic drugs. nru.dk Investigating the density, availability, and activity of these receptors is crucial for understanding disease pathophysiology and the mechanisms of therapeutic interventions. CIMBI-36 HCl, as a potent agonist for the 5-HT2A receptor, allows for the study of this receptor in its high-affinity state, potentially offering a more functional measure compared to antagonist radioligands. wikipedia.orgnih.govnih.gov

Role of Novel Radioligands in Neurotransmitter System Investigation

Positron Emission Tomography (PET) is a powerful imaging technique that allows for the non-invasive measurement of neurotransmitter receptors in the living brain. nru.dk The development of novel radioligands with high affinity and selectivity for specific targets is essential for advancing PET imaging and expanding its applications. Agonist radioligands, such as [¹¹C]CIMBI-36, are particularly valuable as they are hypothesized to selectively label receptors in their high-affinity state, which is more likely to reflect endogenous neurotransmitter levels and receptor activation. wikipedia.orgnih.govd-nb.infonih.gov This allows for the investigation of subtle changes in neurotransmission that might not be detectable with antagonist tracers. nih.govd-nb.info

Overview of this compound's Origin as a Research Compound

CIMBI-36, chemically known as 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, is a synthetic compound belonging to the N-benzylphenethylamine (NB-phenethylamine) family. wikipedia.orgresearchgate.netresearchgate.net It is derived from the phenethylamine (B48288) 2C-B. wikipedia.org The development of [¹¹C]CIMBI-36 as a PET radioligand was undertaken by the Cimbi platform 1 project group in Copenhagen, with the goal of creating new probes for PET imaging of the serotonin system. nru.dk This involved a complex process of chemical synthesis and radiolabeling. nru.dk

Preclinical Research Trajectory of this compound

Preclinical research with [¹¹C]CIMBI-36 involved extensive in vitro and in vivo studies to characterize its properties as a radioligand. Studies in rats and pigs demonstrated that the compound enters the brain and distributes preferentially in cortical areas, consistent with the known distribution of 5-HT2A receptors. researchgate.netnru.dkpsu.eduresearchgate.net

In vitro Binding and Selectivity: In vitro studies showed that Cimbi-36 has high affinity for the human 5-HT2A receptor. Data from PDSP screening indicated a Ki of 0.5 ± 0.1 nM for human 5-HT2A receptors. psu.edu It also showed affinity for 5-HT2C receptors (Ki 1.7 ± 0.1 nM), being threefold more selective for 5-HT2A over 5-HT2C. psu.edu At other targets tested, Cimbi-36 demonstrated at least 120-fold selectivity for 5-HT2A receptors, with the third highest affinity observed at Sigma 2 receptors (Ki 62 nM). psu.edu

In vivo Evaluation: In vivo studies in pigs confirmed that [¹¹C]CIMBI-36 exhibits a high target-to-background binding ratio and high brain uptake compared to analogous compounds. psu.eduresearchgate.net Cortical binding of [¹¹C]CIMBI-36 was shown to be decreased by pretreatment with the 5-HT2A receptor antagonist ketanserin (B1673593), supporting its selectivity for 5-HT2A receptors in vivo. nru.dkpsu.eduresearchgate.net Studies in non-human primates further characterized [¹¹C]CIMBI-36 binding, demonstrating its suitability for examining 5-HT2A receptors in cortical regions and 5-HT2C receptors in the choroid plexus. nih.gov The cerebellum was identified as a suitable reference region for quantification. nih.govnih.gov

Preclinical studies also investigated the in vivo agonistic effects of Cimbi-36 in mice using the head-twitch response (HTR) assay, a marker for 5-HT2A receptor activation. nih.govnih.gov

The preclinical trajectory established [¹¹C]CIMBI-36 as a promising candidate for investigating 5-HT2A receptor agonist binding in the living human brain with PET. nih.govpsu.eduresearchgate.net

Properties

Molecular Formula

C18H22BrNO3 . HCl

Molecular Weight

380.28

Purity

>95%

Synonyms

2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride

Origin of Product

United States

Synthetic Pathways and Radiochemical Methodologies for Cimbi 36 Hcl Analogs

General Synthesis of N-Benzylphenethylamine Scaffolds

The N-benzylphenethylamine scaffold, the core structure of CIMBI-36, can be synthesized through various methods. A common approach involves the reductive amination of a phenethylamine (B48288) derivative with a benzylaldehyde derivative. researchgate.netresearchgate.net This reaction typically proceeds via the formation of an intermediate imine, which is subsequently reduced to the secondary amine. google.com

One described method for preparing phenethylamine analogues involves the condensation of a corresponding aldehyde with nitromethane (B149229) or nitroethane, followed by reduction of the resulting nitrostyrene (B7858105) with a reducing agent such as lithium aluminum hydride (LAH). researchgate.netresearchgate.net Subsequent derivatization, such as bromination at the 4-position, can then be performed. researchgate.netresearchgate.net The N-benzyl derivatives are then prepared via reductive amination using the appropriate benzylaldehyde. researchgate.netresearchgate.net

Another general process for preparing N-benzylamines involves the iminization of a benzaldehyde (B42025) with an amine in a water-miscible solvent, followed by hydrogenation of the resulting imine in the same solution without removing the water of reaction. google.comgoogle.com This hydrogenation step is typically carried out with hydrogen in the presence of a catalyst containing metals from groups 8 to 10 of the periodic table, such as palladium. google.comgoogle.com

Carbon-11 (B1219553) Radiolabeling Strategies for [¹¹C]CIMBI-36

Carbon-11 (¹¹C) is a positron-emitting isotope with a half-life of approximately 20 minutes, making it suitable for PET imaging studies. acs.org Radiolabeling CIMBI-36 with ¹¹C allows for its detection and quantification in vivo. nru.dknih.gov

Specific Radiolabeling Sites and Techniques

[¹¹C]CIMBI-36 can be radiolabeled at specific positions within its structure. The compound contains three methoxy (B1213986) groups, all of which are amenable to ¹¹C-labeling. researchgate.net A common strategy involves methylation using [¹¹C]methyl triflate. nih.govresearchgate.netrsc.org

One described radiosynthesis of [¹¹C]CIMBI-36 involves transferring [¹¹C]methyl triflate to a vial containing a labeling precursor, such as tert-butyl 4-bromo-2,5-dimethoxyphenethyl(2-hydroxybenzyl)carbamate (Cimbi-37), in the presence of a base like NaOH in a solvent such as acetone. nih.govresearchgate.net The mixture is heated to facilitate the reaction. nih.gov Following methylation, an acid-catalyzed hydrolysis step, for instance with trifluoroacetic acid, is performed to remove any protecting groups on the nitrogen atom. nih.gov

Radiolabeling can target different methoxy positions. For example, [¹¹C]CIMBI-36 labeled at the 2'-methoxy position of the benzyl (B1604629) group is a common target. nih.gov Research has also explored labeling at other methoxy positions, such as the 5-methoxy group, resulting in [¹¹C]CIMBI-36_5. researchgate.net Investigating different labeling positions can be important for understanding tracer metabolism. researchgate.net

Radiochemical Purity and Molar Activity Considerations

Achieving high radiochemical purity and sufficient molar activity are critical for the successful application of [¹¹C]CIMBI-36 in PET imaging. Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form ([¹¹C]CIMBI-36). Molar activity (also known as specific radioactivity) is the amount of radioactivity per mole of the radiolabeled compound.

Following radiosynthesis, purification is typically performed using high-performance liquid chromatography (HPLC) to separate the radiolabeled product from precursors and byproducts. nih.govsnmjournals.orgsnmjournals.org The fraction corresponding to the radiolabeled product is collected. nih.gov Further processing, such as sterile filtration and formulation in a suitable vehicle (e.g., saline solution with ethanol), is then carried out. nih.gov

Reported radiosyntheses of [¹¹C]CIMBI-36 have achieved radiochemical purity typically greater than 95%. nih.govrsc.org Molar activity values have been reported in ranges such as 240 to 1400 GBq/µmol at the end of synthesis. nih.govrsc.org Another study reported molar activities ranging from 13 to 128 MBq/nmol (equivalent to 13-128 GBq/µmol). snmjournals.org These parameters are routinely assessed through quality control procedures before the radiotracer is used in research applications. nih.gov

Deuterium (B1214612) and Tritium (B154650) Labeling Approaches for In Vitro Assays

Deuterium (²H) and Tritium (³H) are stable and radioactive isotopes of hydrogen, respectively. Labeling compounds with these heavy isotopes is valuable for in vitro assays, such as receptor binding studies, and for metabolic studies. novandi.seacs.org Tritium labeling, in particular, provides high specific activity suitable for these applications. mdpi.com

Approaches for incorporating deuterium and tritium into organic molecules include methods like tritiodehalogenation, where tritium replaces a halide (such as bromide in CIMBI-36) using heterogeneous catalysts like Pd/C. mdpi.com Another common strategy involves using small tritiated building blocks, such as tritiated methyl iodide or triflate, which can be reacted with appropriate precursors. mdpi.com While N- and O-tritiomethylated compounds can be synthesized using these methods, their metabolic stability needs to be considered, especially for in vivo studies. mdpi.com

[³H]CIMBI-36 has been synthesized and is available for research purposes, with reported molar activities in the range of 75-87 Ci/mmol (equivalent to 2.7-3.2 TBq/mmol). novandi.se This high molar activity is advantageous for in vitro binding assays.

Chemical Precursors and Derivatization for Radiosynthesis

The radiosynthesis of [¹¹C]CIMBI-36 relies on specific chemical precursors that contain a suitable functional group for the introduction of the ¹¹C label. As mentioned earlier, a common strategy involves methylation with [¹¹C]methyl triflate. This necessitates a precursor molecule with a group that can be alkylated by the methyl triflate, such as a hydroxyl group or a protected amine that can be deprotected after methylation.

One identified precursor for the radiosynthesis of [¹¹C]CIMBI-36 is tert-butyl 4-bromo-2,5-dimethoxyphenethyl(2-hydroxybenzyl)carbamate, also known as Cimbi-37. nih.govresearchgate.net This precursor contains a hydroxyl group on the benzyl moiety that can be methylated with [¹¹C]methyl triflate. The tert-butyl carbamate (B1207046) group protects the secondary amine during the methylation step and is subsequently removed under acidic conditions to yield the final [¹¹C]CIMBI-36 product. nih.gov

The synthesis of such precursors involves the preparation of the core phenethylamine structure and subsequent derivatization and protection steps to introduce the necessary functionalities for radiolabeling. researchgate.netresearchgate.net

Comparative Analysis of Synthetic Routes for Research Applications

Different synthetic routes for N-benzylphenethylamines and specific radiolabeling strategies for CIMBI-36 offer varying advantages depending on the intended research application.

For the synthesis of the "cold" (non-radiolabeled) CIMBI-36 or its precursors, established organic synthesis techniques, such as reductive amination and functional group interconversions, are employed. researchgate.netresearchgate.netgoogle.comgoogle.com The choice of reagents, solvents, and reaction conditions can influence yield, purity, and scalability.

For radiolabeling with Carbon-11, the choice of labeling site and precursor is dictated by the desired radiotracer and the available radiochemistry methodologies. Methylation with [¹¹C]methyl triflate is a widely used and efficient method for introducing ¹¹C. nih.govresearchgate.netrsc.org The specific precursor used, like Cimbi-37, is designed to allow for regioselective labeling and subsequent deprotection under conditions compatible with the short half-life of ¹¹C. nih.govresearchgate.net The total synthesis time for [¹¹C]CIMBI-36 is typically short, around 30-50 minutes, which is essential for ¹¹C radiotracers. nih.govrsc.orgsnmjournals.org

For in vitro studies requiring high specific activity, tritium labeling provides a valuable alternative to Carbon-11. novandi.semdpi.com Tritiodehalogenation or using tritiated methyl iodide are common methods. mdpi.com While Carbon-11 is used for PET imaging due to its positron emission, tritium's beta emission is suitable for in vitro techniques like autoradiography and binding assays. acs.org

The comparative analysis of these routes highlights the specialized nature of radiosynthesis, which prioritizes speed, efficiency, and high specific activity over the large-scale production considerations of traditional organic synthesis. The selection of a particular synthetic or radiochemical route is driven by the specific research question, the required isotope, and the need for a tracer with appropriate in vitro or in vivo characteristics.

Here is a summary of some reported radiochemical properties:

RadiotracerRadiolabeling Site(s)Radiochemical PurityMolar Activity (at EOS)Synthesis Time (from EOB)Reference
[¹¹C]CIMBI-36Methoxy groups (e.g., 2'-methoxy)>95%240-1400 GBq/µmol~30 minutes nih.govrsc.org
[¹¹C]CIMBI-36Methoxy groups>99%13-128 MBq/nmol (GBq/µmol)Not specified snmjournals.org
[¹¹C]CIMBI-5Methoxy group>97%64-355 GBq/mmol (GBq/µmol)40-50 minutes snmjournals.org
[³H]CIMBI-36Not specified (likely via dehalogenation or methylation)Not specified75-87 Ci/mmol (2.7-3.2 TBq/mmol)Not specified novandi.se

Note: EOS = End of Synthesis, EOB = End of Bombardment

Molecular Pharmacology and Receptor Binding Dynamics of Cimbi 36 Hcl

Serotonin (B10506) Receptor Agonism and Selectivity Profile

CIMBI-36 functions as a potent agonist at serotonin 5-HT2 receptors. wikipedia.org Its pharmacological profile is characterized by high affinity and activity, particularly at the 5-HT2A subtype. wikipedia.org

High-Affinity Binding to 5-HT2A Receptors

Research consistently demonstrates that CIMBI-36 exhibits high-affinity binding to human 5-HT2A receptors. Studies using techniques such as in vitro receptor autoradiography and competition binding assays have determined its binding affinity (Ki) in the sub-nanomolar range. psu.edunih.gov For instance, PDSP screening data indicates a Ki for CIMBI-36 against human 5-HT2A receptors of 0.5 ± 0.1 nM. psu.edu This high affinity contributes to its utility as a radioligand for imaging 5-HT2A receptors in the brain. psu.edunih.gov The cortical binding of [¹¹C]CIMBI-36 has been shown to be decreased by pretreatment with the selective 5-HT2A receptor antagonist ketanserin (B1673593), further supporting its selectivity for this receptor subtype in vivo. psu.eduacs.orgresearchgate.netresearchgate.net

Affinity and Activity at 5-HT2C Receptors

While CIMBI-36 shows highest affinity for 5-HT2A receptors, it also demonstrates affinity and activity at 5-HT2C receptors. nih.govnih.gov The affinity for 5-HT2C receptors is typically lower than that for 5-HT2A receptors, but still within the nanomolar range. psu.edunih.govnih.gov For example, a Ki of 1.7 ± 0.1 nM for human 5-HT2C receptors has been reported. psu.edu This indicates that CIMBI-36 is not entirely selective for 5-HT2A over 5-HT2C receptors, showing approximately threefold selectivity for 5-HT2A over 5-HT2C in one study. psu.edu The binding to 5-HT2C receptors, particularly in regions like the choroid plexus, has been observed in imaging studies using radiolabeled CIMBI-36. nih.govnih.govmdpi.comnih.gov

Comparative Receptor Binding Affinity (Ki) and Potency (ED50) Against Other Serotonergic Ligands

CIMBI-36 exhibits high selectivity for serotonin 5-HT2 receptors compared to a wide range of other serotonin receptors, other monoamine receptors, and monoamine transporters. wikipedia.orgpsu.edu In comparative studies, CIMBI-36 has shown significantly higher affinity for 5-HT2A receptors than for most other targets tested, often demonstrating at least 120-fold selectivity over targets other than 5-HT2C and Sigma 2 receptors. psu.edu The third highest affinity reported for CIMBI-36 is at Sigma 2 receptors, with a Ki of 62 nM. psu.edu

In terms of functional potency, CIMBI-36 acts as a potent agonist at the 5-HT2A receptor. psu.edu Studies measuring phosphoinositide (PI) hydrolysis, a downstream signaling pathway activated by 5-HT2A receptors, have shown that CIMBI-36 has an EC50 in the nanomolar range. psu.edu

The following table summarizes representative binding affinity (Ki) data for CIMBI-36 at key serotonin receptor subtypes and other notable targets:

Receptor Target Binding Affinity (Ki)
Human 5-HT2A 0.5 ± 0.1 nM psu.edu
Human 5-HT2C 1.7 ± 0.1 nM psu.edu
Human 5-HT2B 0.5 nM (in one study) nih.gov, 10 nM (in another study) wikipedia.org
Sigma 2 62 nM psu.edu

Note: Ki values may vary slightly depending on the specific assay conditions and source.

Ligand-Receptor Interaction Kinetics

The kinetic parameters of ligand-receptor interaction, including association and dissociation rates and residence time, are crucial for understanding the dynamic nature of binding and can influence the duration and characteristics of a compound's effect. nih.govresearchgate.net While extensive kinetic data specifically for CIMBI-36 HCl interaction with serotonin receptors is less widely reported compared to equilibrium binding data, the principles of ligand-receptor kinetics are applicable.

Association and Dissociation Rates

Ligand-receptor binding is a reversible process involving association (binding of the ligand to the receptor) and dissociation (unbinding of the ligand from the receptor). These processes are characterized by association rate constants (k_on) and dissociation rate constants (k_off), respectively. nih.gov The equilibrium dissociation constant (Ki or Kd) is a ratio of the dissociation rate to the association rate (k_off / k_on). nih.gov

For radioligands like [¹¹C]CIMBI-36, the kinetics of binding in vivo can influence their utility for PET imaging. nih.gov Slow washout, particularly in regions of high receptor density like the cortex, has been noted for [¹¹C]CIMBI-36. nih.gov This slow kinetic profile can potentially make accurate kinetic modeling challenging. nih.gov

Residence Time at Target Receptors

Residence time, defined as the reciprocal of the dissociation rate constant (1/k_off), represents the average duration a ligand remains bound to its receptor. nih.govresearchgate.net A longer residence time can contribute to a more prolonged pharmacological effect, even if the systemic concentration of the ligand decreases. nih.gov

Agonist Versus Antagonist Binding State Preferences

The interaction of ligands with G protein-coupled receptors (GPCRs) can be broadly categorized based on their effect on receptor activity: agonists typically activate receptors, while antagonists block agonist binding without inducing activation. A key distinction in the binding profiles of these ligand types lies in their preference for different conformational states of the receptor. Agonists are generally understood to preferentially bind to and stabilize the active state of GPCRs, which is coupled to downstream signaling pathways. wikipedia.orgwikipedia.orgtocris.comcenmed.com In contrast, antagonists tend to bind to both the active and inactive conformational states of the receptor. wikipedia.orgcenmed.com As a known agonist of the 5-HT2A receptor, CIMBI-36's binding dynamics are intrinsically linked to this preference for active receptor states. nih.govwikipedia.orgciteab.com

Preferential Binding to G Protein-Coupled Receptor Active States

Research indicates that agonist radioligands, such as the carbon-11 (B1219553) labeled version of CIMBI-36 ([11C]CIMBI-36), are hypothesized to selectively target the G protein-coupled, or active, state of receptors in vivo. wikipedia.orgtocris.com This is a critical difference when compared to antagonist radioligands, which label a broader population of receptors that includes both active and inactive conformations. wikipedia.orgcenmed.com Studies utilizing [11C]CIMBI-36 in both non-human primates and humans have shown a distribution of radioactivity in the brain that aligns with the known distribution of 5-HT2A receptors, particularly in cortical regions. wikipedia.orgtocris.com

Further supporting its selective binding to the active state, pretreatment with ketanserin, a known 5-HT2A receptor antagonist, significantly reduces the binding of [11C]CIMBI-36 in cortical areas. citeab.comwikipedia.orgtocris.comwikidata.orgwikidata.orgfishersci.ca This displacement by an antagonist suggests that [11C]CIMBI-36 is binding to a specific, saturable site on the receptor. Comparative studies using tritiated CIMBI-36 ([3H]CIMBI-36), an agonist radioligand, and [3H]MDL100907, an antagonist radioligand, in mouse brain tissue have revealed differences in observed receptor density under certain experimental conditions. wikipedia.orgwikipedia.org These differences suggest that the agonist ligand may be more sensitive to detecting changes in the proportion of receptors existing in the functional or active state.

Binding affinity studies provide quantitative data on the interaction between CIMBI-36 and its target receptors. The reported binding affinities (Ki values) for CIMBI-36 at human 5-HT2A and 5-HT2C receptors highlight its potency and selectivity profile. citeab.com

CompoundTarget ReceptorBinding Affinity (Ki)SpeciesReference
CIMBI-365-HT2A1.01 nMPig guidetopharmacology.org
CIMBI-365-HT2A0.5 ± 0.1 nMHuman citeab.com
CIMBI-365-HT2C1.7 ± 0.1 nMHuman citeab.com
CIMBI-36Sigma 262 nMHuman citeab.com
CIMBI-55-HT2A2.2 nMPig guidetopharmacology.org
CIMBI-55-HT2B2.3 nMPig guidetopharmacology.org
CIMBI-55-HT2C7.0 nMPig guidetopharmacology.org

Note: Ki values can vary depending on the specific assay conditions and species.

Implications for Functional Receptor Assessment

The preferential binding of CIMBI-36 to the active state of 5-HT2A receptors carries significant implications for the functional assessment of these receptors, particularly in in vivo imaging techniques like Positron Emission Tomography (PET). Using an agonist radioligand such as [11C]CIMBI-36 is believed to provide a more "functional" measure of the serotonergic system and the pool of receptors actively capable of signaling, in contrast to antagonist radioligands which label the total receptor population regardless of their coupling state. nih.govwikipedia.orgtocris.comwikidata.orgwikidata.org

Furthermore, agonist binding is considered more likely to reflect the in vivo levels of endogenous neurotransmitters like serotonin, as endogenous agonists also primarily interact with the active receptor state. nih.govtocris.comwikidata.orgwikidata.org This characteristic makes [11C]CIMBI-36 a valuable tool for investigating conditions potentially linked to altered serotonin neurotransmission. Studies have utilized [11C]CIMBI-36 PET to assess changes in 5-HT2A receptor binding in the context of neurological and psychiatric conditions, such as depression (evaluated through response to a d-amphetamine challenge that influences serotonin release) and in relation to personality traits. wikipedia.orgwikipedia.orgfda.gov

Comparative studies employing both agonist ([3H]CIMBI-36) and antagonist ([3H]MDL100907) radioligands have demonstrated that the choice of ligand can influence the observed receptor density, potentially indicating changes in the proportion of receptors in the active state under different physiological or pharmacological conditions. wikipedia.orgwikipedia.org For instance, a study in pigs showed a more pronounced reduction in 5-HT2A receptor density measured with [3H]CIMBI-36 compared to [3H]MDL100907 following psilocybin administration, suggesting a potential change in the functional state of the receptor population. wikipedia.org

RadioligandBrain RegionChange in Receptor Density (vs. Saline) 1 Day Post-PsilocybinReference
[3H]CIMBI-36Hippocampus-43.39% (p = 0.013) wikipedia.org
[3H]CIMBI-36Prefrontal Cortex-50.19% (p < 0.0001) wikipedia.org
[3H]MDL100907Hippocampus-15.21% wikipedia.org
[3H]MDL100907Prefrontal CortexNo significant difference wikipedia.org

The observed differences in binding affinities of various compounds when assessed with either agonist or antagonist radioligands further underscore the distinct information each type of ligand provides regarding receptor conformational states and functional coupling. wikipedia.orgcenmed.com This highlights the utility of agonist radioligands like CIMBI-36 in providing a more nuanced understanding of receptor pharmacology and the dynamic nature of GPCRs in vivo.

In Vitro Pharmacological Characterization and Functional Assays

Cell-Based Functional Assays for Receptor Activation

Cell-based functional assays are used to determine the ability of a compound to activate a receptor and initiate downstream signaling pathways. These assays provide insights into a compound's efficacy and potency as an agonist.

Phosphoinositide hydrolysis is a signaling pathway activated by Gαq-coupled receptors, including the 5-HT2A receptor. Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), triggering intracellular calcium release and protein kinase C activation. While the related compound CIMBI-5 has been characterized in PI hydrolysis assays, demonstrating agonist activity with a lower EC50 compared to serotonin (B10506), specific detailed PI hydrolysis data (such as EC50 and Emax values) for CIMBI-36 HCl itself in the provided search results are limited. nih.govnih.gov However, CIMBI-36 is generally described as a potent 5-HT2A agonist, suggesting it would also be active in this pathway. nih.govnih.govwikipedia.orgwikipedia.orgnih.gov

Beta-arrestin recruitment is an alternative signaling pathway initiated upon GPCR activation, often leading to receptor desensitization, internalization, and G protein-independent signaling. Beta-arrestin recruitment assays, frequently utilizing technologies like NanoBiT, measure the translocation of beta-arrestin proteins to the activated receptor. thermofisher.comfishersci.caguidechem.com These assays are valuable for investigating biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., beta-arrestin recruitment versus G protein coupling). CIMBI-36 has been mentioned in the context of studies employing beta-arrestin recruitment assays to understand the signaling profiles of 5-HT2A receptor agonists. frontiersin.orgnih.govnih.govfishersci.be While these studies highlight the importance of this assay type in characterizing 5-HT2A receptor ligands and biased agonism, specific numerical data (EC50 and Emax) for CIMBI-36's beta-arrestin recruitment in these assays were not explicitly available in the provided snippets.

MiniGαq recruitment assays are another tool used to specifically assess the activation of the Gαq signaling pathway by GPCRs. Similar to beta-arrestin assays, these often employ complementation technologies (like NanoBiT) to measure the interaction between the receptor and an engineered miniGαq protein upon agonist binding. nih.govfishersci.bewikipedia.org This allows for the assessment of Gαq-mediated signaling independently and can contribute to understanding biased agonism. CIMBI-36 is mentioned in the context of studies utilizing miniGαq recruitment assays for characterizing 5-HT2A receptor agonists and evaluating biased signaling. frontiersin.orgnih.govfishersci.be However, explicit numerical data (EC50 and Emax) for CIMBI-36's miniGαq recruitment were not found in the provided search results.

The efficacy (Emax) and potency (EC50) of an agonist are fundamental parameters determined in functional assays. Emax represents the maximal response achievable by the compound, while EC50 is the concentration of the compound required to elicit half of its maximal response. CIMBI-36 has been characterized as a potent agonist at the 5-HT2A receptor. nih.govnih.govwikipedia.orgwikipedia.orgnih.gov One in vitro study reported an ED50 of 0.5 nM for CIMBI-36 as a potent and selective 5-HT2A agonist. wikipedia.org While the specific functional assay for this ED50 is not explicitly named in the snippet, it indicates high functional potency.

CompoundReceptorAssay TypeEC50 (nM)Emax (% of reference)Reference Agonist
CIMBI-365-HT2AFunctional Assay0.5Not specifiedNot specified

Radioligand Binding Assays in Tissue Homogenates

Radioligand binding assays are used to quantify the interaction of a compound with its target receptor by measuring the binding of a radiolabeled ligand. These assays provide information about receptor density and ligand affinity.

Saturation binding studies involve incubating increasing concentrations of a radiolabeled ligand with tissue homogenates or membranes containing the receptor of interest to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor. fishersci.ca

[3H]CIMBI-36 has been used as an agonist radioligand to label 5-HT2A receptors in mouse frontal cortex homogenates. iiab.meresearchgate.net Studies using [3H]CIMBI-36 in mouse frontal cortex reported a mean Kd of 0.06 nM and a Bmax of 11.5 fmoles/mg wet weight tissue. iiab.me Another study using [3H]CIMBI-36 in pig brain grey matter reported a Kd of 0.31 ± 0.1 nM and a Bmax of 56.07 ± 3.3 fmol/mg TE (tissue equivalent).

Competition binding assays, where increasing concentrations of an unlabeled compound compete with a fixed concentration of a radiolabeled ligand for receptor binding sites, are used to determine the inhibition constant (Ki). Ki values represent the affinity of the unlabeled compound for the receptor. CIMBI-36 has shown high affinity for the 5-HT2A receptor in such studies. A Ki of 1.01 nM for 5-HT2AR has been reported for [11C]CIMBI-36. nih.gov In vitro studies also confirmed a Ki of 1 nM for CIMBI-36 at the 5-HT2A receptor. wikipedia.org While primarily known for its high affinity for 5-HT2A receptors, [11C]CIMBI-36 has also shown binding to 5-HT2C receptors, particularly in regions like the hippocampus and choroid plexus which are rich in 5-HT2CR. nih.gov The affinity for 5-HT2CR has been reported as Ki = 1.7 nM for [11C]CIMBI-36, indicating some selectivity for 5-HT2A over 5-HT2C, although this selectivity is not absolute.

Table: Radioligand Binding Parameters for CIMBI-36

RadioligandReceptorTissue SourceAssay TypeKd (nM)Bmax (fmol/mg tissue)Ki (nM)Reference
[3H]CIMBI-365-HT2AMouse frontal cortexSaturation0.0611.5 (wet weight)- iiab.me
[3H]CIMBI-365-HT2APig brain grey matterSaturation0.31 ± 0.156.07 ± 3.3 (TE)-
[11C]CIMBI-365-HT2AIn vitroCompetition--1 wikipedia.org
[11C]CIMBI-365-HT2AIn vitroCompetition--1.01 nih.gov
[11C]CIMBI-365-HT2CIn vitroCompetition--1.7

Note: TE = Tissue Equivalent. Kd values are from saturation binding, while Ki values are from competition binding.

Competition Binding Assays for Ligand Displacement

Competition binding assays are a standard method to determine the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand. Studies involving CIMBI-36 have frequently utilized radiolabeled versions, such as [¹¹C]CIMBI-36 or [³H]CIMBI-36, to investigate its binding profile, particularly at serotonin 2A (5-HT₂A) receptors researchgate.netsygnaturediscovery.comnih.govpreprints.orgmdpi.com.

Research has shown that CIMBI-36 exhibits high affinity for the 5-HT₂A receptor. One study reported a Kᵢ value of 1.01 nM for [¹¹C]CIMBI-36 binding to 5-HT₂A receptors researchgate.net. Another study using [³H]CIMBI-36 in mouse frontal cortex also demonstrated its utility as a radioligand for labeling 5-HT₂A receptors sygnaturediscovery.compreprints.org. The choice of radioligand (agonist like CIMBI-36 or antagonist like [³H]MDL100907) in these assays can influence the determined affinity of other ligands, particularly for agonists sygnaturediscovery.commdpi.com.

Competition binding experiments have been conducted using various radioligands and tissue sources to characterize CIMBI-36's binding. For instance, studies have used [³H]MDL100907, a 5-HT₂A antagonist radioligand, to assess the affinity of CIMBI-36 and its analogues mdpi.com. These assays typically involve incubating cell membrane homogenates or tissue sections with the radiolabeled ligand and varying concentrations of the competing compound (CIMBI-36) to determine the inhibition constant (Kᵢ) acs.org. Non-specific binding is usually determined in the presence of a high concentration of a known, potent ligand, such as ketanserin (B1673593) nih.govpreprints.orgmdpi.com.

Data from competition binding assays highlight the potent binding of CIMBI-36 to 5-HT₂A receptors.

Receptor Specificity and Off-Target Binding Investigations In Vitro

Investigating the receptor specificity and potential off-target binding of this compound is crucial to understand its pharmacological profile beyond its primary target. Studies have demonstrated that CIMBI-36 is highly selective for certain serotonin receptor subtypes, particularly 5-HT₂A and 5-HT₂C receptors, over a wide range of other neuroreceptor targets nih.govpsu.edu.

In one comprehensive screening against over 40 different neuroreceptor targets, CIMBI-36 showed high selectivity for 5-HT₂A and 5-HT₂C receptors nih.gov. While it has high affinity for both, some studies suggest a slightly higher selectivity for 5-HT₂A receptors compared to 5-HT₂C receptors wikipedia.orgpsu.edu. For example, one study reported a Kᵢ for 5-HT₂A receptors of 0.5 ± 0.1 nM and for 5-HT₂C receptors of 1.7 ± 0.1 nM, indicating approximately threefold selectivity for 5-HT₂A over 5-HT₂C psu.edu. At other targets tested in this screen, CIMBI-36 demonstrated at least 120-fold selectivity for 5-HT₂A receptors psu.edu.

However, it is also noted that CIMBI-36 has shown affinity for Sigma 2 receptors, albeit at a considerably lower affinity (Kᵢ 62 nM) compared to its affinity for 5-HT₂A receptors psu.edu. The binding to 5-HT₂C receptors is particularly relevant in certain brain regions like the hippocampus and choroid plexus, which have high densities of both 5-HT₂A and 5-HT₂C receptors nih.govmdpi.comresearchgate.netnih.gov. Studies using [¹¹C]CIMBI-36 have shown binding in the choroid plexus that is attributable to 5-HT₂C receptor binding researchgate.netnih.gov.

The following table summarizes representative in vitro binding affinity data (Kᵢ values) for CIMBI-36 at key targets:

Receptor TargetKᵢ (nM)Source
5-HT₂A1.01 researchgate.net
5-HT₂A0.5 ± 0.1 psu.edu
5-HT₂C1.7 ± 0.1 psu.edu
Sigma 262 psu.edu

Methodological Validation of In Vitro this compound Assays

Methodological validation is essential to ensure the reliability and accuracy of in vitro assays used to characterize this compound. Validation efforts have focused on establishing appropriate assay conditions, demonstrating specificity, and ensuring reproducibility.

For radioligand binding assays using [³H]CIMBI-36, validation involves determining optimal incubation times, temperatures, radioligand concentrations, and buffer conditions (e.g., pH, salt concentrations) preprints.orgmdpi.comscispace.com. Non-specific binding must be accurately determined using a potent competitor to calculate specific binding nih.govpreprints.orgmdpi.com.

Studies have validated the use of [³H]CIMBI-36 as a radioligand for labeling 5-HT₂A receptors in tissue sections, such as mouse frontal cortex sygnaturediscovery.compreprints.org. This validation includes demonstrating that the binding is saturable and displaceable by known 5-HT₂A ligands like ketanserin nih.govpreprints.orgmdpi.com. The concentration of the radioligand used in saturation assays is typically determined based on its Kᴅ value to accurately determine Bmax values preprints.orgmdpi.com.

Validation of functional assays, such as those measuring receptor activation (e.g., calcium mobilization or phosphoinositide hydrolysis), involves establishing concentration-response curves for CIMBI-36 and reference agonists (e.g., serotonin or LSD) and determining parameters like EC₅₀ and Emax acs.orgacs.orgacs.org. These assays are typically performed in cell lines expressing the target receptor, such as HEK293 cells transfected with human 5-HT₂A or 5-HT₂C receptors acs.org. Validation confirms that the observed functional response is mediated by the target receptor and is dependent on the concentration of CIMBI-36.

Furthermore, validation studies compare the results obtained with CIMBI-36 to those obtained with established radioligands or pharmacological tools. For example, comparisons have been made between the binding of [³H]CIMBI-36 (an agonist radioligand) and [³H]MDL100907 (an antagonist radioligand) to highlight potential differences in labeling receptor states (high-affinity vs. low-affinity) sygnaturediscovery.comnih.govmdpi.com. These comparisons contribute to a more complete understanding of CIMBI-36's interaction with the receptor.

The radiochemical purity of labeled CIMBI-36 is a critical aspect of validation for radioligand binding assays. Studies report checking radiochemical purity using methods like radio-TLC preprints.orgmdpi.com.

Preclinical in Vivo Neuropharmacological Investigations of Cimbi 36 Hcl Non Human Studies

Brain Uptake and Distribution Studies in Animal Models

In vivo studies in various animal species have provided insights into how CIMBI-36 distributes within the brain after administration. These investigations are crucial for understanding the potential target engagement of the compound.

Positron Emission Tomography (PET) Imaging in Non-Human Primates (e.g., Rhesus Monkeys)

PET imaging with the radiolabeled tracer [11C]CIMBI-36 has been employed in non-human primates, such as rhesus monkeys, to visualize and quantify the distribution of the compound in the brain. These studies allow for the assessment of regional brain uptake and the kinetics of the tracer. wikipedia.org

PET Imaging in Porcine Models (e.g., Pigs)

Porcine models have also been utilized for PET imaging studies with [11C]CIMBI-36. These investigations contribute to understanding the brain uptake and distribution of the compound in a species with a gyrencephalic brain, which shares some similarities with the human brain. Studies in pigs have involved the use of [11C]CIMBI-36 for PET imaging to evaluate its distribution patterns. cenmed.comwikipedia.orgtocris.comwikidata.org

Distribution Patterns in Rodent Brain (e.g., Rats, Mice)

Studies using tritiated [3H]CIMBI-36 have investigated the distribution patterns of the compound in the brains of rodents, including rats and mice. These studies provide detailed information on the regional distribution of CIMBI-36 at a smaller scale, complementing the findings from PET imaging in larger animal models. The distribution of [3H]CIMBI-36 in rat brain has been examined. fishersci.ca Similarly, the distribution of [3H]CIMBI-36 in mouse brain has also been studied. thermofisher.com

Receptor Occupancy Studies in Animal Brains

A key aspect of preclinical neuropharmacological investigation is determining the extent to which a compound binds to its target receptors in the brain. Receptor occupancy studies provide quantitative data on this interaction.

Quantification of 5-HT2A and 5-HT2C Receptor Binding Potential (BPND)

The binding potential (BPND) is a measure used in PET imaging to quantify the availability of receptors. Studies have focused on quantifying the BPND of [11C]CIMBI-36 for serotonin (B10506) 5-HT2A and 5-HT2C receptors in animal brains. These quantifications help determine the affinity and selectivity of CIMBI-36 for these receptor subtypes in vivo. Quantification of BPND for 5-HT2A and 5-HT2C receptors using [11C]CIMBI-36 has been performed in various animal models. wikipedia.orgwikipedia.orgtocris.comfishersci.ca

Pharmacological Challenge Studies for Receptor Specificity (e.g., Ketanserin (B1673593), SB 242084)

To confirm the specificity of CIMBI-36 binding to 5-HT2A and 5-HT2C receptors, pharmacological challenge studies are conducted. These studies involve administering known selective antagonists for these receptors, such as ketanserin (a 5-HT2A antagonist) and SB 242084 (a 5-HT2C antagonist), and observing their effect on [11C]CIMBI-36 binding. A reduction in [11C]CIMBI-36 binding after administration of a selective antagonist indicates that CIMBI-36 binds to the same receptor subtype. Challenge studies with ketanserin and SB 242084 have been performed in non-human primates and porcine models to assess the specificity of [11C]CIMBI-36 binding to 5-HT2A and 5-HT2C receptors. wikipedia.orgcenmed.comwikipedia.orgtocris.com

Assessment of Neurotransmitter Release Dynamics In Vivo (Non-Human)

Studies in non-human subjects have explored how [11C]CIMBI-36 binding is affected by alterations in endogenous neurotransmitter levels, particularly serotonin (5-HT). The rationale behind this is that agonist radioligands like [11C]CIMBI-36 are expected to be more sensitive to changes in endogenous neurotransmitter concentrations compared to antagonist radioligands targeting the same receptor. nih.govnih.gov

Sensitivity to Endogenous Serotonin Level Modulation

Research in pigs and non-human primates has demonstrated that [11C]CIMBI-36 binding is sensitive to increases in endogenous 5-HT concentration. For instance, studies in pigs have shown that pharmacological interventions that increase cerebral extracellular 5-HT levels lead to a decline in [11C]CIMBI-36 binding in the brain. nih.govmdpi.com This observed correlation between changes in extracellular 5-HT and 5-HT2A receptor occupancy, as measured by [11C]CIMBI-36 binding, indicates its sensitivity to endogenous 5-HT levels. nih.gov Similarly, studies in non-human primates have shown that fenfluramine, a serotonin releaser, significantly decreases [11C]CIMBI-36 binding potential values in most brain regions. nih.govoup.com This sensitivity is considered higher than that of some antagonist radioligands for the 5-HT2A receptor. nih.govoup.com

Table 1: Sensitivity of [11C]CIMBI-36 Binding to Increased Endogenous Serotonin in Non-Human Studies

Animal ModelInterventionEffect on Extracellular 5-HTEffect on [11C]CIMBI-36 BindingSource
PigsPharmacological (various)Increased (2-11 fold)Decline in binding nih.govmdpi.com
Non-human PrimatesFenfluramineIncreasedSignificant decrease (26-62%) nih.govoup.com

Investigating Neurotransmitter System Interactions via Pharmacological Challenges (e.g., D-Amphetamine in Animal Models)

While much of the research on CIMBI-36 HCl and pharmacological challenges like D-amphetamine has been conducted in humans to assess synaptic serotonin changes, the underlying principles are informed by preclinical understanding of how such challenges affect neurotransmitter systems. researchgate.netnih.gov D-amphetamine is known to influence monoaminergic systems, including serotonin and dopamine. drugbank.com Studies using [11C]CIMBI-36 in conjunction with D-amphetamine challenge, although primarily reported in human studies to evaluate synaptic 5-HT changes, are based on the radioligand's established sensitivity to serotonin release observed in non-human primates and pigs. mdpi.comresearchgate.netnih.govresearchgate.net This approach leverages the competitive binding of endogenous serotonin released by D-amphetamine with the agonist radioligand [11C]CIMBI-36 at the 5-HT2A receptor. A decrease in [11C]CIMBI-36 binding after D-amphetamine administration is interpreted as an indicator of increased synaptic serotonin.

Molecular Imaging of Receptor Plasticity and Adaptations In Vivo (Non-Human)

Molecular imaging techniques, particularly PET with [11C]CIMBI-36 and autoradiography with [3H]CIMBI-36, have been employed in non-human studies to investigate changes in receptor density and potential neuroplastic adaptations.

Changes in Receptor Density in Animal Models of Altered Serotonergic Tone

Studies in animal models have used CIMBI-36, often in its tritiated form ([3H]CIMBI-36), to assess changes in 5-HT2A receptor density under conditions of altered serotonergic tone or following administration of psychoactive substances that interact with the serotonergic system. For example, research in pigs administered psilocybin, a known 5-HT2A receptor agonist, showed a significant reduction in 5-HT2A receptor density in the prefrontal cortex (PFC) and hippocampus one day after administration when measured with [3H]CIMBI-36. preprints.orgresearchgate.netmdpi.comnih.gov This reduction was more pronounced when measured with the agonist radioligand [3H]CIMBI-36 compared to an antagonist radioligand ([3H]MDL100907), suggesting a differential binding that might reflect changes in receptor state or internalization. preprints.orgresearchgate.netmdpi.com

Table 2: Changes in 5-HT2A Receptor Density Measured with [3H]CIMBI-36 in Pig Brain After Psilocybin Administration

Brain RegionTime After PsilocybinChange in 5-HT2A Receptor Density (vs. Saline)Statistical SignificanceSource
Hippocampus1 day-43.39%p = 0.013 mdpi.comnih.gov
PFC1 day-50.19%p < 0.0001 preprints.orgmdpi.comnih.gov
Hippocampus7 daysNot significantly different- preprints.orgmdpi.comnih.gov
PFC7 daysNot significantly different- preprints.orgmdpi.comnih.gov

Investigating Neuroplastic Effects in Preclinical Models

While the direct neuroplastic effects of this compound itself are less extensively documented compared to related compounds or the effects of 5-HT2A receptor activation in general, studies utilizing CIMBI-36 as a tool have provided insights into neuroplastic changes. The observed decrease in 5-HT2A receptor density following administration of a 5-HT2A agonist like psilocybin, as measured by [3H]CIMBI-36 binding, can be considered an indicator of receptor adaptation, a form of neuroplasticity. preprints.orgresearchgate.netmdpi.comnih.gov Furthermore, research into the broader effects of psychedelics, which primarily act on 5-HT2A receptors and whose binding can be studied with [11C]CIMBI-36, often points towards their potential to induce neuroplasticity, including synaptogenesis. preprints.orgresearchgate.netnih.govresearchgate.net Although these studies focus on the effects of other compounds, the use of CIMBI-36 as a probe contributes to the understanding of the downstream effects of 5-HT2A receptor activation on neural circuits and plasticity in preclinical models.

Structure Activity Relationship Sar and Ligand Design Principles

Influence of Chemical Modifications on Serotonin (B10506) Receptor Affinity and Agonism

Chemical modifications to the phenethylamine (B48288) scaffold, particularly at the amine and the phenyl ring, have profound effects on the pharmacological profile of these ligands.

The introduction of an N-benzyl group to the primary amine of phenethylamine-based serotonin agonists is a key structural modification that led to the development of "superpotent" ligands like CIMBI-36. nih.gov This substitution dramatically enhances the affinity and functional potency at the 5-HT2A receptor. nih.govnih.gov

Research has shown that N-arylmethyl substitution can increase binding affinity by up to 300-fold compared to their simpler N-alkyl counterparts. nih.gov This modification also improves selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, such as the 5-HT2C and 5-HT1A receptors. nih.gov Functional assays confirm that these N-benzyl phenethylamines are potent and highly efficacious agonists at the 5-HT2A receptor. nih.gov

The significant increase in potency is attributed to an additional interaction between the N-benzyl moiety and the receptor. Molecular modeling and mutagenesis studies suggest that the N-benzyl group of these ligands interacts with the phenylalanine residue at position 339 (Phe3396.51) within the receptor's binding pocket, while the core phenethylamine structure interacts with another phenylalanine at position 340 (Phe3406.52). nih.gov

Further exploration of the N-benzyl group has revealed that substitutions on this ring also modulate activity. For instance, placing a polar substituent, such as a hydroxyl group, at the ortho position of the benzyl (B1604629) ring can further enhance agonist activity. plos.org In contrast, substitutions at the para position of the benzyl ring tend to result in reduced affinity. plos.org

Table 1: Effect of N-Substitution on Phenethylamine Affinity for 5-HT2A Receptor
CompoundN-Substitution5-HT2A Ki (nM)Fold Increase in Affinity (vs. N-unsubstituted)
2C-B-H4.9-
25B-NBOMe (CIMBI-36)-CH2-(2-methoxyphenyl)0.044~111
25B-NBMD-CH2-(2,3-methylenedioxyphenyl)0.065~75
25B-NBOH-CH2-(2-hydroxyphenyl)0.12~41

The substitution pattern on the phenethylamine phenyl ring is crucial for determining both affinity and selectivity for serotonin receptor subtypes. Phenethylamines are generally selective for the 5-HT2 receptor subtypes but often lack high selectivity between the individual 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov

CIMBI-36 features a 2,5-dimethoxy and a 4-bromo substitution pattern on its phenethylamine phenyl ring. This specific arrangement is a hallmark of many potent 5-HT2A agonists. Studies have systematically explored variations at the 4-position, finding that substituents like fluorine (F), cyano (CN), or methyl (Me) generally lead to slightly lower affinities compared to halogens like bromine (Br) or iodine (I). nih.gov

While the N-benzyl group is a primary driver of high affinity, the substituents on the phenethylamine ring fine-tune the selectivity. For example, while many N-benzylated 2,5-dimethoxy-4-X-phenethylamines show little selectivity between 5-HT2A and 5-HT2C receptors, specific combinations of substituents can enhance this selectivity. plos.org The development of CIMBI-36 as a PET radioligand was driven by its high affinity for both 5-HT2A and 5-HT2C receptors, allowing for the imaging of both populations in different brain regions. nih.gov

Stereochemical Considerations in Receptor Interaction

While CIMBI-36 itself is achiral, the introduction of a chiral center, for example by adding a methyl group to the alpha-position of the ethylamine side chain (creating a compound of the DOM class), leads to stereoisomers with different pharmacological properties. Generally, for alpha-methylated phenethylamines, the (R)-enantiomer is significantly more potent as a 5-HT2A agonist than the (S)-enantiomer.

In the design of constrained analogs of N-benzylphenethylamines, stereochemistry plays a critical role. The synthesis of rigid structures, such as tetrahydroisoquinolines, creates multiple chiral centers. The specific stereoconfiguration of these analogs dictates the spatial orientation of the key pharmacophoric elements—the phenethylamine core and the N-benzyl group. Studies on such constrained analogs have shown that specific stereoisomers, such as (S,S)-configured tetrahydroisoquinolines, can exhibit very high affinity and selectivity for the 5-HT2A receptor, providing insights into the optimal binding conformation of the flexible parent ligands like CIMBI-36. mcw.edu

Development of Analogs for Enhanced Selectivity or Agonism

The N-benzylphenethylamine scaffold of CIMBI-36 has served as a template for the development of a wide array of analogs aimed at achieving even greater receptor selectivity or specific agonist properties. By systematically modifying both the phenethylamine and the N-benzyl portions of the molecule, researchers have been able to fine-tune the pharmacological profile.

One successful strategy for enhancing selectivity involved creating rigid or constrained analogs. By locking the flexible phenethylamine backbone into a more defined conformation, such as a tetrahydroisoquinoline or piperidine ring system, it is possible to favor interaction with one receptor subtype over another. This approach led to the discovery of (S,S)-9b, a constrained analog that displayed a 124-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor, making it one of the most selective 5-HT2A agonists known. mcw.edu

Another avenue of analog development has been the synthesis of fluorinated derivatives for use in positron emission tomography (PET). For example, [18F]FECIMBI-36 was developed as a potential PET ligand with a longer half-life than the carbon-11 (B1219553) labeled [11C]CIMBI-36. nih.gov These radiolabeled analogs are invaluable tools for studying the distribution and function of 5-HT2A/2C receptors in the living brain. nih.govmdpi.com

Table 2: Binding Affinity (Ki, nM) of CIMBI-36 and Selected Analogs at Serotonin Receptors
Compound5-HT2A5-HT2C5-HT2BSelectivity (2A vs 2C)
CIMBI-360.51.70.53.4
CIMBI-5 (25I-NBOMe)0.0442.07345.5
(S,S)-9b (Constrained Analog)0.3138.4>10,000124

Rational Design Strategies for Novel Serotonergic Probes

The development of CIMBI-36 is a prime example of rational drug design. The initial strategy was based on the hypothesis that increasing the size of the N-substituent on the phenethylamine core could lead to additional, favorable interactions within the receptor binding site. This led to the exploration of the N-benzyl group.

A key tool in the rational design process has been computational modeling, specifically virtual docking of ligands into homology models of the 5-HT2A receptor. nih.gov These models allowed researchers to predict how modifications, such as the N-benzyl group, would orient within the binding pocket and which amino acid residues they might interact with. For example, docking studies correctly predicted the crucial interaction between the N-benzyl moiety and residue Phe339. nih.gov These in silico hypotheses were then validated through site-directed mutagenesis experiments, confirming the proposed binding mode and providing a deeper understanding of the SAR.

This iterative process of design, synthesis, biological testing, and computational modeling has enabled the creation of highly potent and selective serotonergic probes. The ultimate success of this strategy is exemplified by the development of [11C]CIMBI-36, which transitioned from a rationally designed agonist to a validated clinical tool for imaging the 5-HT2A receptor in the human brain with PET. nih.govnih.govclinicaltrials.gov

Computational and Theoretical Investigations of Cimbi 36 Hcl

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of CIMBI-36, docking studies are crucial for understanding how it binds within the active site of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). These studies help to identify the key amino acid residues involved in the ligand-receptor interaction, providing a static snapshot of the binding pose.

Research findings from docking simulations reveal that the high affinity (Ki = 1.01 nM) and selectivity of CIMBI-36 for the 5-HT2A receptor are driven by a combination of specific molecular interactions. frontiersin.orgmdpi.com The N-benzylphenethylamine scaffold of CIMBI-36 fits snugly into the receptor's binding pocket. Key interactions typically involve:

Ionic Interaction: A salt bridge forms between the protonated amine of CIMBI-36 and a conserved aspartate residue in the third transmembrane helix (TM3) of the 5-HT2A receptor.

Hydrogen Bonding: The methoxy (B1213986) groups on the phenethylamine (B48288) ring of CIMBI-36 act as hydrogen bond acceptors, forming critical connections with serine residues in TM5.

Aromatic/Hydrophobic Interactions: The aromatic rings of CIMBI-36 engage in π-π stacking and hydrophobic interactions with aromatic and aliphatic residues within the binding pocket, such as phenylalanine and tryptophan residues in TM6, which contribute significantly to binding affinity and stability.

These interactions are fundamental for anchoring the ligand in a conformation that is conducive to receptor activation.

Table 1: Key Predicted Interactions from Molecular Docking of CIMBI-36 with the 5-HT2A Receptor

Interaction TypeCIMBI-36 Moiety5-HT2A Receptor Residue (Example)Transmembrane Helix
Ionic InteractionProtonated AmineAspartic Acid (D3.32)TM3
Hydrogen BondMethoxy GroupsSerine (S5.42, S5.46)TM5
Aromatic (π-π) StackingPhenyl RingPhenylalanine (F6.52)TM6
Hydrophobic InteractionEthyl ChainValine (V5.39)TM5

Molecular Dynamics Simulations of Binding Site Conformational Changes

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-receptor complex, simulating the movements of atoms and molecules over time. nih.gov For CIMBI-36, MD simulations are used to explore the conformational changes it induces in the 5-HT2A receptor upon binding, which are essential for initiating a cellular response. biorxiv.org

Upon binding of an agonist like CIMBI-36, MD simulations show that the 5-HT2A receptor undergoes a series of conformational rearrangements. plos.orgplos.org These changes are critical for the transition from an inactive to an active state, which allows for coupling with intracellular G proteins. nih.govmdpi.com Key simulated events include:

An inward movement of the extracellular ends of the transmembrane helices, tightening the ligand-binding pocket.

A significant outward movement of the intracellular end of TM6, which opens up a cavity for the G protein to bind.

The breaking of a conserved "ionic lock" between residues in TM3 and TM6, a hallmark of GPCR activation. nih.govmdpi.com

Reorientation of key residues, such as the "toggle switch" tryptophan residue (W6.48), which is believed to stabilize the active conformation. plos.org

These simulations demonstrate that the binding of CIMBI-36 is not a simple lock-and-key event but an induced-fit process that actively reshapes the receptor into its signaling-competent state. nih.govbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov For CIMBI-36 and its analogs, QSAR models can be developed to predict the 5-HT2A receptor affinity or agonist potency based on various molecular descriptors. youtube.com

A typical QSAR study involves the following steps:

Data Set Assembly: A series of CIMBI-36 analogs with experimentally determined biological activities (e.g., Ki values) is compiled.

Descriptor Calculation: For each molecule, a wide range of physicochemical and structural descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds. nih.gov

A validated QSAR model can be invaluable for prioritizing the synthesis of new analogs with potentially improved activity, thereby accelerating the drug discovery process.

Table 2: Example of Molecular Descriptors Used in QSAR Modeling for CIMBI-36 Analogs

Descriptor ClassExample DescriptorPredicted Influence on 5-HT2A Agonist Activity
ElectronicHammett constant (σ)Modulates electron density of aromatic rings
LipophilicPartition coefficient (logP)Affects membrane permeability and binding
StericMolar refractivity (MR)Relates to the volume and polarizability
TopologicalWiener indexDescribes molecular branching

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful ligand-based design approach that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model for a 5-HT2A agonist like CIMBI-36 can be generated based on the structures of a set of known active compounds. drugdesign.org

The key pharmacophoric features for a 5-HT2A agonist, derived from the structure of CIMBI-36 and similar ligands, typically include:

A positive ionizable feature (representing the protonated amine).

One or more hydrogen bond acceptors (representing the methoxy groups).

An aromatic ring feature.

Hydrophobic features.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases to identify novel molecular scaffolds that match the required features. ethernet.edu.et This approach is particularly useful when the 3D structure of the target receptor is unknown or when seeking structurally diverse lead compounds. This ligand-based strategy complements receptor-based methods like docking by focusing on the common features of active molecules. drugdesign.org

Theoretical Frameworks for Biased Agonism

The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. While CIMBI-36 is known as a 5-HT2A receptor agonist, theoretical frameworks are used to explore its potential as a biased agonist. clinicaltrials.gov The 5-HT2A receptor is known to couple to multiple signaling pathways, including the Gq/11 pathway (leading to phospholipase C activation) and the β-arrestin pathway.

Theoretical and computational studies investigate biased agonism by:

Simulating Ligand-Specific Conformations: MD simulations can reveal how different agonists, including potentially CIMBI-36, induce subtly different active-state conformations of the 5-HT2A receptor. plos.org

Modeling Receptor-Effector Interactions: Computational models can predict how these distinct receptor conformations might preferentially interact with different intracellular signaling partners (e.g., G proteins vs. β-arrestins).

Understanding the structural basis for biased agonism is a major goal in pharmacology. Designing a biased agonist for the 5-HT2A receptor could theoretically separate the therapeutic effects (e.g., antidepressant) from the undesirable side effects (e.g., hallucinogenic properties), which are thought to be mediated by different signaling pathways.

Methodological Contributions of Cimbi 36 Hcl to Neuroimaging Research

Advancements in PET Radioligand Development for GPCRs

The development of effective agonist radioligands for G protein-coupled receptors (GPCRs), such as the 5-HT2A receptor, presents unique challenges. [¹¹C]CIMBI-36 represents a notable success in this area. It was identified as a promising candidate from a series of radiolabeled [2,5 dimethoxyphenyl]alkylamines due to its favorable brain uptake and selective binding characteristics observed in preclinical studies vumc.nl. Evaluation in pigs and non-human primates confirmed that the brain distribution of [¹¹C]CIMBI-36 aligned with the known pattern of 5-HT2A receptors vumc.nlnih.gov. The selectivity of [¹¹C]CIMBI-36 for 5-HT2A receptors was supported by the significant reduction in cortical uptake following pre-treatment with the selective 5-HT2A antagonist ketanserin (B1673593), bringing levels down to those seen in the cerebellum vumc.nl. Comparative studies in non-human primates also indicated that the regional uptake pattern of [¹¹C]CIMBI-36 was comparable to that of the established 5-HT2A receptor antagonist radioligand [¹¹C]MDL 100907 in cortical regions vumc.nlfrontiersin.org. The successful development and characterization of [¹¹C]CIMBI-36 have provided a valuable tool for the direct imaging of the high-affinity state of 5-HT2A receptors in vivo, offering a potentially more physiologically relevant measure compared to traditional antagonist radioligands nih.govfrontiersin.org.

Novel Approaches for Quantifying High-Affinity Receptor States

A key advantage of agonist radioligands like [¹¹C]CIMBI-36 is their presumed preferential binding to the high-affinity, G protein-coupled conformation of receptors, which is considered the functionally active state nih.govfrontiersin.orgcore.ac.uk. This allows for the quantification of this specific receptor state, providing insights into receptor function not readily accessible with antagonist radioligands that bind to both high and low-affinity states vumc.nlsygnaturediscovery.com. [¹¹C]CIMBI-36 has been successfully employed to quantify 5-HT2A receptor binding in the high-affinity state in both non-human primates and humans using established kinetic modeling techniques nih.govfrontiersin.orgresearchgate.netnih.govnih.gov. Studies have demonstrated that the binding potential (BPND) of [¹¹C]CIMBI-36 can be reliably quantified, serving as an index related to the density of receptors in their high-affinity conformation nih.govnih.gov. This capability provides a novel methodological approach for investigating alterations in the functional state of 5-HT2A receptors in various physiological and pathological conditions.

Utility as a Tool for Investigating Endogenous Neurotransmitter Release In Vivo

The sensitivity of agonist radioligand binding to competition from endogenous neurotransmitters makes [¹¹C]CIMBI-36 a valuable tool for investigating endogenous serotonin (B10506) release in vivo. An increase in the concentration of extracellular serotonin can displace the bound agonist radioligand, resulting in a measurable decrease in binding potential vumc.nlresearchgate.net. This principle has been demonstrated in studies utilizing pharmacological challenges, such as the administration of d-amphetamine or fenfluramine, which are known to elevate extracellular serotonin levels vumc.nlfrontiersin.orgresearchgate.netnru.dknih.gov. For example, a study in healthy human volunteers reported a statistically significant reduction in cortical [¹¹C]CIMBI-36 BPND following d-amphetamine administration, indicative of displacement by increased endogenous serotonin researchgate.net. This sensitivity allows [¹¹C]CIMBI-36 to serve as a non-invasive index of synaptic serotonin release in the living brain, enabling the study of serotonergic neurotransmission dynamics researchgate.netnih.gov.

Research findings illustrating the sensitivity of [¹¹C]CIMBI-36 binding to endogenous serotonin release are summarized in the table below, showing the change in frontal cortex binding potential after a d-amphetamine challenge in humans.

RegionChange in BPND (%)p-value
Frontal Cortex14 ± 13% reduction researchgate.net0.002 researchgate.net

Establishment of Reference Regions and Kinetic Models for PET Data Analysis

Accurate quantification of PET data relies on the application of appropriate kinetic models and the identification of a suitable reference region devoid of specific binding to estimate non-displaceable uptake. Research involving [¹¹C]CIMBI-36 has contributed to establishing standardized methodologies for its quantification. The two-tissue compartment model, utilizing an arterial input function, has been identified as providing the most optimal quantification of cerebral [¹¹C]CIMBI-36 binding nih.govnih.gov. For studies where arterial blood sampling is not feasible, reference tissue models, such as the simplified reference tissue model (SRTM), have been evaluated and deemed feasible, although they may introduce a predictable bias in outcome measures vumc.nlnih.govnih.govpsu.edu. The cerebellum has been consistently validated as an appropriate reference region for quantifying 5-HT2A receptor binding with [¹¹C]CIMBI-36, as it exhibits low specific binding and its uptake is not significantly altered by pharmacological interventions that displace binding in target regions vumc.nlnih.govfrontiersin.orgnih.govpsu.edu. The establishment of these kinetic models and the validation of the cerebellum as a reference region are critical methodological advancements facilitating the broader application of [¹¹C]CIMBI-36 in neuroimaging research.

Comparative Studies with Antagonist Radioligands

Comparative studies between [¹¹C]CIMBI-36 and established 5-HT2A receptor antagonist radioligands, such as [¹¹C]MDL 100907 and [¹8F]altanserin, have provided valuable methodological insights into the distinct binding characteristics of agonist and antagonist ligands in vivo vumc.nlfrontiersin.orgnih.govmdpi.compreprints.org. While a high correlation in regional binding potential has generally been observed between [¹¹C]CIMBI-36 and antagonist radioligands in most cortical areas, notable differences have been identified in regions with higher densities of 5-HT2C receptors, including the choroid plexus and hippocampus nih.govmdpi.compreprints.org. [¹¹C]CIMBI-36 has demonstrated relatively higher binding in these regions compared to [¹8F]altanserin, which exhibits greater selectivity for 5-HT2A receptors over 5-HT2C receptors nih.govmdpi.com. These findings suggest that [¹¹C]CIMBI-36 may also exhibit binding to 5-HT2C receptors, particularly in brain regions where these receptors are abundant nih.govnih.govpreprints.orgfrontiersin.org. These comparative studies underscore that while both classes of radioligands are useful for imaging 5-HT2A receptors, agonist radioligands like [¹¹C]CIMBI-36 can provide complementary information related to the high-affinity state and potential off-target binding to other receptor subtypes like 5-HT2C in specific brain regions.

Preclinical Metabolism and Pharmacokinetic Profile of Cimbi 36 Hcl

In Vitro Metabolic Stability and Metabolite Identification in Animal Microsomes

In vitro studies evaluating the metabolic stability and identifying metabolites of CIMBI-36 have been performed using liver microsomes from preclinical species, including pigs and humans. acs.org These assays are fundamental in drug discovery to predict a compound's in vivo behavior and hepatic intrinsic clearance. nuvisan.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed for the identification of phase I metabolites. acs.org

Research indicates that demethylation is a primary route of metabolism for CIMBI-36 in liver microsomes. acs.orgresearchgate.net Specifically, 5'-demethylation has been identified as a major metabolic pathway in both porcine and human liver microsomes. acs.org Metabolic stability assays utilizing liver microsomes from various animal species, such as mouse, rat, monkey, mini pig, and dog, can provide pharmacokinetic parameters like compound half-life and in vitro intrinsic clearance. nuvisan.com

Biotransformation Pathways of CIMBI-36 in Preclinical Models

Studies in preclinical models, particularly pigs, have elucidated the biotransformation pathways of CIMBI-36. The primary metabolic route identified involves 5'-demethylation, followed by conjugation with glucuronic acid (Phase II metabolism). acs.orgresearchgate.net This metabolic pathway has been observed in both pigs and humans. acs.org

The position of carbon-11 (B1219553) labeling in [¹¹C]CIMBI-36 can influence the radiometabolite profile. researchgate.netvulcanchem.com For instance, labeling at different positions can lead to variations in metabolite formation. vulcanchem.com In pigs, [¹¹C]CIMBI-36 yields two radiometabolite fractions: a polar fraction (M1) and a less polar fraction (M2). researchgate.net However, changing the labeling position to [¹¹C]CIMBI-36_5 results in the formation of only the M1 fraction. researchgate.net The polar M1 fraction may contain demethylation products such as [¹¹C]-formaldehyde or [¹¹C]-carbon dioxide/bicarbonate, which can contribute to higher non-displaceable binding in the brain. researchgate.net The metabolism of [¹¹C]CIMBI-36 in humans is similarly characterized by the loss of the [¹¹C]-methoxy label, producing [¹¹C]-formaldehyde, or demethylation of another methoxy (B1213986) group, leading to a relatively hydrophobic radiometabolite. mdpi.com

Brain Penetration and Blood-Brain Barrier Permeability in Animal Studies

Preclinical studies have demonstrated that CIMBI-36 is capable of crossing the blood-brain barrier (BBB) and entering the brain in various animal species. mdpi.commdpi.comfrontiersin.orgresearchgate.netnih.gov In vivo PET studies in adult rhesus monkeys have shown suitable brain penetration and distribution that aligns with the known densities of 5-HT2 receptors. mdpi.comnih.gov Similarly, studies in pigs have indicated significant cortical absorption and moderate uptake in thalamic and striatal regions. mdpi.com

[¹¹C]CIMBI-36 exhibited high brain uptake in the pig brain compared to several other tested PET tracers. nru.dk The ratio of uptake in the cortex relative to the cerebellum was also high in pigs, suggesting a favorable signal-to-noise ratio for specific binding in brain regions rich in 5-HT2A receptors. nru.dk Studies in non-human primates have also confirmed good distribution of [¹¹C]CIMBI-36 in the brain. mdpi.comresearchgate.netresearchgate.net While polar radiometabolites are generally assumed not to cross the BBB, small polar metabolites can potentially accumulate in the brain and impact the signal-to-background ratio in imaging studies. researchgate.netnih.gov

In Vivo Metabolic Fate and Clearance in Non-Human Species

The in vivo metabolic fate and clearance of CIMBI-36 have been investigated in non-human species, primarily using the radiolabeled form, [¹¹C]CIMBI-36. In the pig brain, radioactivity was found to be predominantly due to the intact parent compound rather than its metabolites. nru.dk

Whole-body distribution studies in pigs revealed the highest uptake of [¹¹C]CIMBI-36 in excretory organs, including the bladder, gall bladder, and kidneys. researchgate.net The decay-corrected uptake in these organs increased over time, indicating that elimination occurs via both the hepatobiliary and renal-urinary pathways. researchgate.net In rats, ex vivo studies showed the highest standardized uptake values (SUV) in the lungs, which decreased over time. researchgate.net Peak total brain uptake of [¹¹C]CIMBI-36 was approximately 1.5 SUV in both rats and pigs. researchgate.net Uptake in non-excretory tissues in both species peaked and then declined, suggesting reversible tissue distribution. researchgate.net While a weak plasmatic stability was suggested in humans, leading to a rapid decrease in plasma concentration, detailed quantitative plasma stability data in animals from the provided sources is limited. mdpi.com Metabolic clearance rate has been assessed in rhesus monkeys. nih.gov

Q & A

Q. How can researchers optimize experimental designs for detecting serotonin release using CIMBI-36 in dynamic PET studies?

  • Methodology : Sensitivity to serotonin changes is enhanced by: (i) Pre-dosing with serotonin-releasing agents (e.g., fenfluramine) to induce measurable receptor occupancy shifts. (ii) Using longer scan durations (≥90 minutes) to capture equilibrium binding. (iii) Incorporating arterial blood sampling for metabolite correction. Statistical power is improved by sample sizes ≥7 subjects, as demonstrated in human biodistribution studies .

Q. What strategies address the rapid metabolism of CIMBI-36 in plasma during PET imaging?

  • Methodology : Rapid metabolite analysis (e.g., solid-phase extraction followed by radio-TLC) within 10 minutes post-injection is essential to correct the parent fraction. Pharmacokinetic modeling (e.g., two-tissue compartment model) accounts for metabolites, while alternative radiolabeling positions (e.g., 11C^{11}\text{C}-CIMBI-36_5) may improve metabolic stability, as shown in comparative biodistribution studies .

Q. How can reproducibility be ensured in multi-center PET studies using CIMBI-36?

  • Methodology : Standardized protocols must include: (i) Consistent radiosynthesis procedures (e.g., precursor batches from a single supplier). (ii) Harmonized PET acquisition parameters (e.g., scanner resolution, reconstruction algorithms). (iii) Centralized data analysis pipelines for kinetic modeling. Cross-validation with phantom scans and inter-laboratory proficiency testing reduces variability .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on CIMBI-36’s pancreatic uptake in human vs. animal models?

  • Methodology : Species differences in 5-HT2A receptor expression and metabolic pathways necessitate comparative studies. Ex vivo autoradiography in animal tissues and in vitro binding assays using human pancreatic samples can clarify receptor density. Methodological adjustments, such as scan timing adjustments to account for slower tracer clearance in humans, may resolve discrepancies .

Q. What statistical approaches are recommended for analyzing time-activity curves (TACs) in CIMBI-36 PET studies?

  • Methodology : TACs are analyzed using nonlinear regression (e.g., Logan plot for distribution volume) or parametric imaging (e.g., basis function method). Outliers due to motion artifacts are addressed via frame-wise exclusion or motion correction algorithms. Sensitivity analyses (e.g., bootstrapping) quantify uncertainty in binding parameter estimates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.